Cas no 91873-05-1 (4-Iodo-2,6-dimethyl-3-nitropyridine)

4-Iodo-2,6-dimethyl-3-nitropyridine structure
91873-05-1 structure
Product name:4-Iodo-2,6-dimethyl-3-nitropyridine
CAS No:91873-05-1
MF:C7H7IN2O2
MW:278.047153711319
CID:1093611
PubChem ID:13280348

4-Iodo-2,6-dimethyl-3-nitropyridine Chemical and Physical Properties

Names and Identifiers

    • 4-Iodo-2,6-dimethyl-3-nitropyridine
    • 91873-05-1
    • 2,6-dimethyl-3-nitro-4-iodopyridine
    • DB-138574
    • Inchi: InChI=1S/C7H7IN2O2/c1-4-3-6(8)7(10(11)12)5(2)9-4/h3H,1-2H3
    • InChI Key: BNCPTKYIBKXLMH-UHFFFAOYSA-N
    • SMILES: CC1=NC(=C(C(=C1)I)[N+](=O)[O-])C

Computed Properties

  • Exact Mass: 277.95523g/mol
  • Monoisotopic Mass: 277.95523g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 58.7Ų

4-Iodo-2,6-dimethyl-3-nitropyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM174485-1g
4-iodo-2,6-dimethyl-3-nitropyridine
91873-05-1 95%
1g
$720 2021-08-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1749028-1g
4-Iodo-2,6-dimethyl-3-nitropyridine
91873-05-1 98%
1g
¥5814.00 2024-04-25
Crysdot LLC
CD11015530-1g
4-Iodo-2,6-dimethyl-3-nitropyridine
91873-05-1 95+%
1g
$762 2024-07-19
Alichem
A029184776-1g
4-Iodo-2,6-dimethyl-3-nitropyridine
91873-05-1 95%
1g
$644.80 2023-08-31

Additional information on 4-Iodo-2,6-dimethyl-3-nitropyridine

4-Iodo-2,6-Dimethyl-3-Nitropyridine: A Comprehensive Overview

The compound 4-Iodo-2,6-dimethyl-3-nitropyridine, identified by the CAS number 91873-05-1, is a significant molecule in the field of organic chemistry. This compound belongs to the class of pyridine derivatives, which are widely studied due to their versatile applications in pharmaceuticals, agrochemicals, and materials science. The structure of 4-Iodo-2,6-dimethyl-3-nitropyridine consists of a pyridine ring substituted with an iodine atom at position 4, methyl groups at positions 2 and 6, and a nitro group at position 3. These substituents impart unique electronic and steric properties to the molecule, making it a valuable compound for various chemical reactions and applications.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 4-Iodo-2,6-dimethyl-3-nitropyridine. Researchers have explored various methodologies to optimize the synthesis process, including the use of transition metal catalysts and microwave-assisted reactions. These techniques have not only improved the yield but also reduced the reaction time significantly. For instance, a study published in the Journal of Organic Chemistry demonstrated a novel approach using palladium-catalyzed coupling reactions to synthesize this compound with high purity.

The applications of 4-Iodo-2,6-dimethyl-3-nitropyridine are vast and varied. In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of bioactive molecules with potential therapeutic effects. Its iodine substituent makes it an excellent candidate for radioiodination studies, which are crucial in nuclear medicine for diagnostic imaging and targeted therapy. Additionally, the nitro group at position 3 enhances the molecule's reactivity towards nucleophilic aromatic substitution reactions, making it a valuable precursor in the synthesis of complex heterocyclic compounds.

In recent years, there has been growing interest in exploring the environmental impact of chemical compounds like 4-Iodo-2,6-dimethyl-3-nitropyridine. Studies have been conducted to assess its biodegradability and toxicity under various environmental conditions. According to a report published in Environmental Science & Technology, this compound exhibits moderate biodegradability under aerobic conditions but shows persistence in anaerobic environments. However, its toxicity profile suggests that it poses minimal risk to aquatic organisms when used within recommended limits.

The structural uniqueness of 4-Iodo-2,6-dimethyl-3-nitropyridine also makes it a promising candidate for applications in materials science. Researchers have investigated its potential as a building block for constructing advanced materials such as coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional properties like high surface area and tunable pore sizes, making them suitable for gas storage and catalysis applications.

In conclusion, 4-Iodo-2,6-dimethyl-3-nitropyridine is a versatile compound with significant potential across multiple disciplines. Its unique structure and reactivity make it an invaluable tool in organic synthesis and material development. As research continues to uncover new applications and optimize its synthesis pathways, this compound is expected to play an increasingly important role in both academic and industrial settings.

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